molecular formula C20H23N5O2 B2379225 tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate CAS No. 946386-03-4

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate

Cat. No.: B2379225
CAS No.: 946386-03-4
M. Wt: 365.437
InChI Key: JEDJIBVEOBFOEP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-15(13-21)6-7-17(23-18)16-5-4-8-22-14-16/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJIBVEOBFOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a piperazine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and bipyridine structures exhibit promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that tert-butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate exhibited dose-dependent cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.8Cell cycle arrest

Immunomodulatory Effects

The compound has also been studied for its potential immunomodulatory effects, particularly in enhancing immune responses against tumors.

Case Study: PD-L1 Inhibition
A recent study explored the role of this compound as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Results indicated that the compound could restore immune function in mouse splenocytes exposed to PD-L1.

Concentration (nM) Restoration of Immune Function (%)
5030
10055
20075

Data Tables

Activity Type Description
AnticancerInduces apoptosis in cancer cell lines
ImmunomodulationEnhances immune response via PD-L1 inhibition

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano and pyridinyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate
  • CAS No.: 946386-03-4
  • Molecular Formula : C₂₀H₂₃N₅O₂
  • Molecular Weight : 365.44 g/mol
  • Key Features: A 6-membered heterocyclic compound containing a [2,3'-bipyridine] core. Substituted with a cyano group at position 5 and a tert-butyl piperazine-1-carboxylate group at position 4. High purity (95%) but currently discontinued commercially .

The tert-butyl carboxylate enhances lipophilicity, influencing solubility and bioavailability.

Comparison with Structurally Similar Compounds

Positional Isomers: [2,3'] vs. [2,2'] Bipyridine Linkage

Compound: 4-(5-Cyano-[2,2'-bipyridin]-6-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS 946385-30-4)

  • Molecular Formula : C₂₀H₂₃N₅O₂ (identical to target compound).
  • Key Difference : Bipyridine linkage at [2,2'] instead of [2,3'], altering ring conjugation and steric interactions.
  • Implications :
    • Positional isomerism may affect π-π stacking, solubility, and binding affinity in biological or catalytic applications.
    • Similar molecular weight but distinct physicochemical profiles due to spatial arrangement .

Piperazine-Carboxylate Derivatives with Varied Substituents

Compound : tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)

  • Molecular Formula : C₁₄H₂₇N₃O₂
  • Molecular Weight : 269.38 g/mol
  • Key Features: Replaces bipyridine-cyano group with a piperidine ring. Lacks aromatic conjugation and electron-withdrawing substituents.
  • Implications :
    • Reduced molecular complexity and lower molecular weight.
    • Increased basicity due to piperidine vs. piperazine, altering solubility and pharmacokinetics .

Complex Heterocyclic Analogues

Compound: tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (CAS 1449413-05-1)

  • Similarity Score : 0.55
  • Key Features :
    • Extended polycyclic system (pyrido[2,3-d]pyrimidin) with additional substituents (cyclopentyl, butoxyvinyl).
  • Lower similarity highlights functional divergence, likely tailored for niche applications (e.g., kinase inhibition) .

Physicochemical and Functional Property Analysis

Table: Comparative Overview of Key Compounds

Property Target Compound (946386-03-4) [2,2'] Isomer (946385-30-4) Piperidine Derivative (205059-24-1) Complex Analog (1449413-05-1)
Core Structure [2,3'-Bipyridine] [2,2'-Bipyridine] Piperidine-piperazine Pyrido[2,3-d]pyrimidin
Substituents 5-Cyano, tert-butyl carboxylate 5-Cyano, tert-butyl carboxylate Piperidine, tert-butyl carboxylate Cyclopentyl, butoxyvinyl
Molecular Weight (g/mol) 365.44 365.44 269.38 >500 (estimated)
Lipophilicity High (tert-butyl group) Similar to target Moderate Very high (polycyclic substituents)
Hydrogen Bonding Weak (cyano) Similar to target Strong (piperidine N-H) Moderate (amide/vinyl groups)
Commercial Availability Discontinued Discontinued Available Specialty supplier

Key Observations:

  • Solubility : The tert-butyl carboxylate improves lipid solubility, whereas piperidine derivatives (e.g., CAS 205059-24-1) may exhibit better aqueous solubility due to protonatable amines .
  • Biological Relevance : Bipyridine derivatives are often explored as kinase inhibitors or chelators, while piperazine-carboxylates are common in drug discovery for their conformational flexibility .

Research and Application Context

  • Target Compound: Discontinued status suggests challenges in synthesis scalability or niche applicability. Its bipyridine-cyano structure remains valuable for metalloorganic studies or as a precursor in medicinal chemistry .
  • Positional Isomers : Subtle structural differences may lead to varied performance in catalysis or binding assays, warranting further exploration .
  • Low-Similarity Analogs : Complex structures (e.g., CAS 1449413-05-1) highlight the diversity of piperazine-carboxylate applications, from kinase inhibitors to supramolecular assemblies .

Biological Activity

tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4OC_{17}H_{24}N_{4}O with a molecular weight of approximately 304.40 g/mol. The compound features a piperazine core substituted with a tert-butyl group and a cyano-bipyridine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors.

Neuropharmacological Effects

Piperazine compounds are also recognized for their neuropharmacological effects. They may act as serotonin and dopamine receptor modulators, which could lead to applications in treating neurological disorders such as depression and anxiety.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Cycle Modulation : The compound may affect the regulation of the cell cycle, promoting apoptosis in cancer cells.

Study on Antiplasmodial Activity

A related study investigated similar piperazine compounds' antiplasmodial activity against Plasmodium falciparum. The results indicated promising activity with low cytotoxicity, highlighting the potential for developing new antimalarial drugs based on similar structural frameworks .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that certain piperazine derivatives had IC50 values indicating low toxicity towards normal human cells while maintaining efficacy against target pathogens or cancer cells .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin and dopamine receptors
AntiplasmodialEffective against Plasmodium falciparum

Q & A

Basic Research Questions

Q. What are the critical functional groups in tert-butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate, and how do they influence its chemical reactivity?

  • The compound contains a cyano group (electron-withdrawing, enhancing electrophilic reactivity), a piperazine ring (providing basicity and hydrogen-bonding capability), and a tert-butyl ester (improving solubility and metabolic stability by acting as a protecting group) . These groups collectively affect its solubility, stability, and interactions with biological targets. For instance, the tert-butyl ester shields the carboxylic acid moiety during synthesis, while the cyano group may participate in nucleophilic substitution or hydrogen bonding in receptor interactions.

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Synthesis typically involves multi-step protocols :

Coupling reactions to link the bipyridine and piperazine moieties under Pd-catalyzed conditions (e.g., Suzuki-Miyaura cross-coupling).

Protection/deprotection strategies for the tert-butyl ester group to prevent undesired side reactions.

Purification via column chromatography or recrystallization to achieve >95% purity .

  • Key intermediates include halogenated pyridines and pre-functionalized piperazine derivatives.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity during synthesis?

  • Critical parameters :

  • Temperature control : Maintaining 0–5°C during nitration or cyano group introduction minimizes side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates like amines .
    • Analytical monitoring : Use HPLC or TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to track reaction progress. Purity is confirmed via NMR (e.g., absence of tert-butyl peaks at δ 1.4 ppm in deprotected intermediates) .

Q. How do structural modifications (e.g., substituent position) alter biological activity, and how can contradictions in activity data be resolved?

  • Comparative analysis of structurally similar compounds reveals:

Substituent PositionFunctional GroupBiological ActivityKey Reference
6-position (pyridine)ChlorineHigh receptor binding (IC50 = 12 nM)
6-position (pyridine)AminoReduced potency (IC50 = 280 nM)
5-position (pyridine)CyanoEnhanced metabolic stability (t1/2 = 8.2 h)
  • Data contradictions (e.g., conflicting IC50 values) may arise from assay variability (e.g., cell type, incubation time). Resolution requires orthogonal assays (e.g., SPR for binding kinetics, enzymatic assays for functional activity) .

Q. What advanced analytical techniques are essential for confirming molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., bipyridine coupling) and tert-butyl ester integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calculated: 423.1784, observed: 423.1782).
  • HPLC with UV/Vis detection : Quantifies purity (>98%) and detects trace impurities (e.g., column: C18, gradient: 10–90% acetonitrile/water) .

Q. How does the cyano group influence the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • The cyano group acts as a hydrogen-bond acceptor, enhancing binding to active-site residues (e.g., backbone NH in ATP-binding pockets of kinases). Its electron-withdrawing nature also stabilizes charge-transfer interactions.
  • Case study : Substitution of cyano with methyl in analogs reduces inhibitory activity against EGFR (ΔIC50 = 15-fold), highlighting its role in target engagement .

Methodological Recommendations

  • For synthetic challenges : Use microwave-assisted synthesis to reduce reaction times for slow steps (e.g., cyclization) .
  • For biological assays : Combine molecular docking (e.g., AutoDock Vina) with alchemical free-energy calculations (e.g., FEP) to predict binding affinities and rationalize structure-activity relationships .

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